molecular formula C15H22O B3068746 Orange oil CAS No. 8028-48-6

Orange oil

Cat. No. B3068746
CAS RN: 8028-48-6
M. Wt: 218.33 g/mol
InChI Key: NOPLRNXKHZRXHT-UHFFFAOYSA-N
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Description

Orange oil is an essential oil produced by cells within the rind of an orange fruit (Citrus sinensis). It is extracted as a by-product of orange juice production by centrifugation, producing a cold-pressed oil . It is composed of mostly (greater than 90%) d-limonene . Orange oil has many uses that range from lifting mood and reducing stress to adding a fresh, citrusy aroma to a room .


Synthesis Analysis

Orange oil can be extracted from the peel by conventional methods like simple distillation, solvent extraction, maceration, cold pressing and modern techniques like effleurage, Super Critical CO2 extraction . An improved steam distillation method has been proposed where the orange peels are preheated before subjecting to distillation. The preheating enhances the oil yield .


Molecular Structure Analysis

Orange oil is composed of mostly (greater than 90%) d-limonene . The compounds inside an orange oil vary with each different oil extraction. Composition varies as a result of regional and seasonal changes as well as the method used for extraction . Several hundred compounds have been identified with gas chromatograph - mass spectrometry .


Chemical Reactions Analysis

Orange oil undergoes various chemical reactions. For instance, it can exhibit anti-obesity benefits via a variety of routes, among which the PPAR signaling pathway plays a key role in its anti-obesity process . Also, it can be used in green pesticides for biological pest control .


Physical And Chemical Properties Analysis

Orange oil has a boiling point of 176 °C, a density of 0.84 g/mL at 25 °C, a vapor pressure of 1.864hPa at 25℃, and a refractive index n 20/D 1.472 (lit.) . It has a sweet orange citrus aldehydic terpenic tangerine pulpy odor .

Scientific Research Applications

Anticancer and Antimicrobial Properties

Orange oil extracted from navel orange has demonstrated significant anticancer and antimicrobial activities. The use of l-tryptophan, particularly in different growing regions, plays a critical role in enhancing these properties. A study found that applying l-tryptophan in varying doses could significantly impact the essential oil's constituents, potentially increasing its effectiveness in cancer treatment and microbial inhibition (Khalid et al., 2019).

Ecofriendly Pesticides

Research on creating sustainable ecofriendly pesticides has explored the use of sweet orange essential oil as an active ingredient. A nano-insecticide containing this oil showed good aphicidal activity in both laboratory and field trials. However, higher concentrations demonstrated phytotoxic effects, indicating the need for careful application in agriculture (Laudani et al., 2022).

Aromatherapy and Anxiety Reduction

Sweet orange aroma has been studied for its potential anxiolytic effect. In experiments involving healthy volunteers, exposure to sweet orange essential oil reduced anxiety levels and improved mood, suggesting its effectiveness as a tranquilizer in aromatherapy (Goes et al., 2012).

Textile Industry Applications

The antimicrobial properties of orange oil have led to its application in textiles. The use of microencapsulation technology enables the application of orange oil to textiles, enhancing their antimicrobial properties. This approach is eco-friendly and economically viable, increasing the stability of the oil and preventing its volatilization (Rossi et al., 2017).

Edible Packaging

Orange essential oil has been used in combination with trehalose in a carrageenan matrix to form edible packaging. This innovative approach demonstrated UV protection and resistance to Gram-positive bacteria, highlighting the potential of orange essential oil in creating edible films with antimicrobial properties (Jancikova et al., 2021).

Mechanism of Action

Orange oil can be used in green pesticides for biological pest control. It can exterminate or control ants and other insects by erasing their scent-pheromone trail indicators, or dissolving their exoskeleton . It also has anti-oxidative, anti-inflammatory, and anti-cancerogenic properties .

Future Directions

The global orange oil market is valued at US$ 792 million in 2023 and is forecasted to expand at a steady 5.5% CAGR over the next ten years. As a result, worldwide revenue from orange oil sales is projected to reach US$ 1.35 billion by 2033 . The surging use of citrus oils as a preservative in the food and beverages sector is projected to create new opportunities for new orange oil vendors as well as established ones .

properties

IUPAC Name

2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPLRNXKHZRXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069383
Record name beta-Sinensal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; NKRA
Record name Oils, orange, sweet
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Flash Point

54 °C (129 °F) - closed cup
Details Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html
Record name OIL OF ORANGE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262
Record name OIL OF ORANGE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/
Details Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003
Record name OIL OF ORANGE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

Color/Form

Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color

CAS RN

60066-88-8, 8008-57-9, 8028-48-6
Record name β-Sinensal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60066-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oils, orange, sweet
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Sinensal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orange, sweet, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oils, orange, sweet
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OIL OF ORANGE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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